Alfadolone acetate
Overview
Description
Alfadolone acetate is a neuroactive steroid and general anesthetic. This compound is known for its ability to induce anesthesia and has been used in various medical and veterinary applications .
Mechanism of Action
Target of Action
Alfadolone acetate primarily targets the GABA_A receptors . These receptors are a type of neurotransmitter receptor known for their inhibitory effects on the central nervous system (CNS). They play a crucial role in reducing neuronal excitability throughout the nervous system .
Mode of Action
This compound acts as a positive allosteric modulator on GABA_A receptors . This means it enhances the effect of the neurotransmitter GABA on the GABA_A receptor, increasing the flow of chloride ions into the neuron. This leads to hyperpolarization of the neuron, making it less likely to depolarize and transmit a subsequent action potential . In other words, this compound enhances the inhibitory effects of GABA, leading to decreased neuronal excitability .
Biochemical Pathways
By enhancing the inhibitory effects of GABA, this compound can affect mood, sedation, and seizure threshold, among other things .
Pharmacokinetics
It is known that the drug is a small molecule, which typically allows for good absorption and distribution within the body .
Result of Action
The primary result of this compound’s action is a decrease in neuronal excitability, leading to its effects as a general anesthetic . This can result in loss of consciousness and a lack of sensation, making it useful for procedures requiring anesthesia . Additionally, this compound has been noted to have antinociceptive effects, meaning it can block the detection of painful or harmful stimuli .
Action Environment
The environment in which this compound acts can influence its efficacy and stability. Factors such as the presence of other drugs, the patient’s physiological state, and the specific characteristics of the patient’s GABA_A receptors can all influence the drug’s effects . .
Biochemical Analysis
Biochemical Properties
Alfadolone acetate is known to interact with various enzymes and proteins in the body. It has been reported to block the oestrogen-stimulated luteinizing hormone (LH) surge and impair pulsatile secretion in female rats when combined with alphaxalonet . This suggests that this compound may interact with enzymes and proteins involved in the regulation of hormone secretion.
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been reported to decrease serum concentrations of LH in castrated rats . This suggests that this compound may influence cell function by impacting hormone levels and potentially affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound can block the oestrogen-stimulated LH surge and impair pulsatile secretion in female rats
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages. For example, in castrated rats, a single dosage of 14 mL/kg of this compound was reported to decrease serum concentrations of LH
Metabolic Pathways
As a steroid anaesthetic, it is likely that it interacts with enzymes or cofactors involved in steroid metabolism .
Preparation Methods
The preparation of alfadolone acetate involves several synthetic routes and reaction conditions. One of the methods includes the use of neuroactive steroid anaesthetic agents, which are prepared through scaled-up and Good Manufacturing Practice (GMP) methods . These methods ensure the production of high-purity this compound suitable for medical use .
Chemical Reactions Analysis
Alfadolone acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .
Scientific Research Applications
Alfadolone acetate has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of neuroactive steroids. In biology and medicine, it is used to investigate the mechanisms of anesthesia and its effects on the central nervous system . Additionally, this compound is used in the development of new anesthetic drugs and in the study of steroid metabolism .
Comparison with Similar Compounds
Alfadolone acetate is similar to other neuroactive steroids such as alfaxalone, ganaxolone, hydroxydione, minaxolone, pregnanolone, and renanolone . this compound is unique in its combination with alfaxalone in the anesthetic mixture Althesin, which enhances its solubility and efficacy . This combination makes this compound particularly effective as an anesthetic agent.
Properties
CAS No. |
23930-37-2 |
---|---|
Molecular Formula |
C23H34O5 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
[2-[(10S,13S)-3-hydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H34O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h14-18,21,25H,4-12H2,1-3H3/t14?,15?,16?,17?,18?,21?,22-,23-/m0/s1 |
InChI Key |
QRJOQYLXZPQQMX-RYNCDHDXSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)C1CCC2[C@@]1(CC(=O)C3C2CCC4[C@@]3(CCC(C4)O)C)C |
SMILES |
CC(=O)OCC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C |
Canonical SMILES |
CC(=O)OCC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C |
Appearance |
Solid powder |
melting_point |
176.0 °C |
23930-37-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
21-acetoxy-3-alpha-hydroxy-5-alpha-pregnane-11,20-dione alfadolone alphadolone alphadolone acetate alphadolone, (3alpha,5beta)-isomer alphadolone, (3beta,5alpha)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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